molecular formula C20H15F3N4O2S B1677581 Mycro1 CAS No. 313987-85-8

Mycro1

Cat. No.: B1677581
CAS No.: 313987-85-8
M. Wt: 432.4 g/mol
InChI Key: AARUNXNNAZIAQK-UHFFFAOYSA-N
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Description

Mycro1 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a thiophenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of Mycro1 typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the 4-methoxybenzyl group: This step may involve a nucleophilic substitution reaction using 4-methoxybenzyl chloride or a related compound.

    Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine or amide-forming reagent.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Mycro1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mycro1 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biological pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of Mycro1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Mycro1 can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    N-(4-methoxybenzyl)-5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the thiophen-2-yl group, which may affect its biological activity and chemical properties.

    N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with biological targets.

    N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can alter its solubility and chemical behavior.

Properties

CAS No.

313987-85-8

Molecular Formula

C20H15F3N4O2S

Molecular Weight

432.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H15F3N4O2S/c1-29-13-6-4-12(5-7-13)11-24-19(28)15-10-18-25-14(16-3-2-8-30-16)9-17(20(21,22)23)27(18)26-15/h2-10H,11H2,1H3,(H,24,28)

InChI Key

AARUNXNNAZIAQK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mycro-1;  Mycro 1;  Mycro1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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